

7-Bromo-3-methyl-1H-indazole chemical structure and numbering

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Compound of Interest

Compound Name: 7-Bromo-3-methyl-1H-indazole

Cat. No.: B1519952

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An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **7-Bromo-3-methyl-1H-indazole**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The document elucidates the molecule's core chemical structure, systematic numbering, and physicochemical properties. It further details a representative synthetic pathway, explaining the chemical principles behind the protocol, and discusses the compound's role as a valuable building block in the development of complex pharmaceutical agents. Safety and handling information are also provided. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and organic synthesis.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.^{[1][2]} Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.^[3] The specific substitution pattern on the indazole core allows for the fine-

tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design.

7-Bromo-3-methyl-1H-indazole is a specific derivative that combines two key functional groups: a bromine atom at the 7-position and a methyl group at the 3-position. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity. The methyl group at the C3 position influences the molecule's electronics and steric profile. This strategic functionalization makes **7-Bromo-3-methyl-1H-indazole** a valuable intermediate for constructing more elaborate molecules, particularly in the synthesis of pharmaceutical candidates.

Chemical Structure and Nomenclature

The accurate identification and description of a chemical entity are paramount for scientific communication and reproducibility. This section details the systematic naming and structural features of **7-Bromo-3-methyl-1H-indazole**.

IUPAC Nomenclature and Numbering

According to IUPAC guidelines for fused heterocyclic systems, the numbering of the indazole ring begins at the nitrogen atom of the pyrazole ring that bears a hydrogen atom (the 'indicated hydrogen'), designated as position 1. The numbering proceeds around the pyrazole ring first and then continues around the fused benzene ring.^[4]

Following this system:

- The nitrogen with the hydrogen atom is at position 1.
- The second nitrogen is at position 2.
- The methyl group is attached to carbon at position 3.
- The bromine atom is attached to carbon at position 7.

Therefore, the unambiguous IUPAC name is **7-Bromo-3-methyl-1H-indazole**. It is important to note the existence of a tautomer, 7-Bromo-3-methyl-2H-indazole, where the single proton

resides on the N2 nitrogen. The 1H-tautomer is generally the more stable and commonly referenced form.

Structural Diagram

The chemical structure and atom numbering are illustrated below.

Caption: Chemical structure and IUPAC numbering of **7-Bromo-3-methyl-1H-indazole**.

Physicochemical and Spectroscopic Profile

This section summarizes the known physical, chemical, and spectroscopic properties of the title compound.

Physical and Chemical Properties

The key properties of **7-Bromo-3-methyl-1H-indazole** are compiled in the table below.

Property	Value	Source
CAS Number	1159511-75-7	
Molecular Formula	C ₈ H ₇ BrN ₂	
Molecular Weight	211.06 g/mol	
Physical Form	Solid	
Purity	≥96%	[5]
Boiling Point	341.4 ± 22.0 °C (Predicted)	[5]
Density	1.654 ± 0.06 g/cm ³ (Predicted)	[5]
InChI Key	WCDHQZBKTKFKRJ- UHFFFAOYSA-N	

Spectroscopic Characteristics (Predicted)

While specific experimental spectra are not widely published, the expected spectroscopic signatures can be predicted based on the molecule's structure.

- ^1H NMR: The proton NMR spectrum is expected to show a characteristic set of signals. A broad singlet in the downfield region (δ 10-13 ppm) would correspond to the N-H proton. A sharp singlet around δ 2.5 ppm would be indicative of the C3-methyl group. The aromatic region should display three distinct signals corresponding to the protons at C4, C5, and C6, likely appearing as a complex multiplet or a combination of doublets and triplets between δ 7.0-7.8 ppm, consistent with a trisubstituted benzene ring.
- ^{13}C NMR: The carbon NMR spectrum should exhibit eight distinct signals. The methyl carbon would appear upfield (around δ 10-15 ppm). The six aromatic carbons of the fused benzene ring and the two carbons of the pyrazole ring (C3 and C7a) would resonate in the typical aromatic region (δ 110-150 ppm).
- Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M^+) at m/z 210 and an $(\text{M}+2)^+$ peak at m/z 212 of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

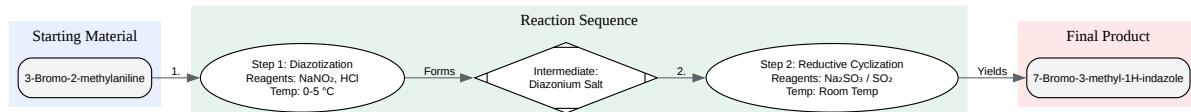
Synthesis and Reaction Mechanism

Multiple strategies exist for the synthesis of the indazole core.^[6] A plausible and well-established method for preparing **7-Bromo-3-methyl-1H-indazole** is the Jacobsen Indazole Synthesis. This approach involves the diazotization of an appropriately substituted aniline followed by reductive cyclization.

Proposed Synthetic Route: Jacobsen Synthesis

This route begins with 3-Bromo-2-methylaniline. The key steps are:

- **Diazotization:** The primary amine is converted into a diazonium salt using nitrous acid (generated *in situ* from sodium nitrite and a strong acid).
- **Reductive Cyclization:** The diazonium salt is then reduced, typically with a sulfite or bisulfite salt, which initiates an intramolecular cyclization to form the indazole ring.



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